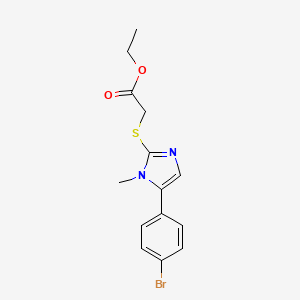

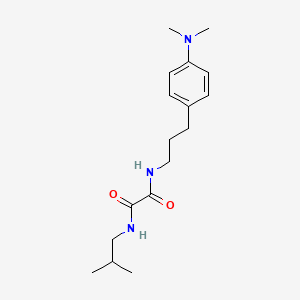

(E)-N-(2-morpholin-4-ylpyridin-3-yl)-2-phenylethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly involved in pharmaceuticals . The morpholinyl and pyridinyl groups suggest potential bioactivity .

Chemical Reactions Analysis

Again, specific chemical reactions involving this compound are not available in the sources I found. Sulfonamides in general are known to undergo reactions typical of amides .Applications De Recherche Scientifique

Therapeutic Applications and Chemical Studies

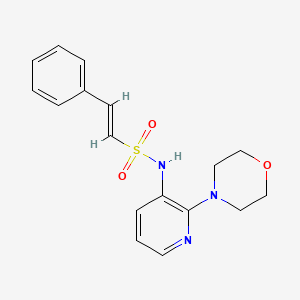

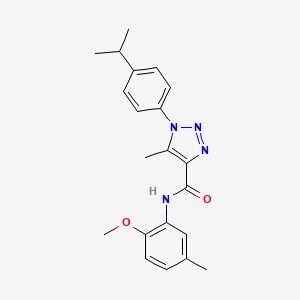

Neurological and Migraine Research : A derivative, (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, was synthesized as an orally bioavailable KCNQ2 potassium channel opener. It demonstrated significant activity in a rat model of migraine, showcasing its potential in reducing cortical spreading depressions induced by potassium chloride, which are related to migraine attacks (Yong-Jin Wu et al., 2003).

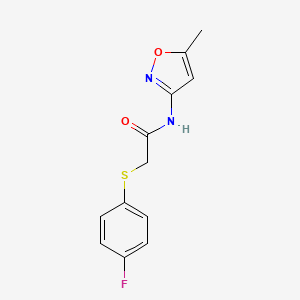

Antimicrobial and Antifungal Research : Novel cinnamamide derivatives, where the morpholine moiety was replaced by β-phenylethylamine, were designed and synthesized. These compounds exhibited fungicidal activities against several plant pathogens, indicating the structural flexibility of morpholine derivatives for antimicrobial and antifungal applications (Yumei Xiao et al., 2011).

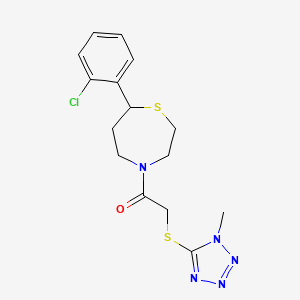

Cancer Research : A novel compound, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide, was synthesized and evaluated for its anti-breast cancer activity. It showed promising results against MCF-7 breast cancer cell lines, highlighting the potential of morpholine derivatives in cancer therapy (Praveen Kumar et al., 2021).

Anticonvulsant Activity : A library of new hybrid compounds derived from 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides showed broad spectra of activity in preclinical seizure models. These findings support the exploration of morpholine derivatives as potential anticonvulsant agents (K. Kamiński et al., 2015).

Pharmacokinetics and Drug Development : Research on the pharmacokinetics and oral bioavailability of thiazole benzenesulfonamide derivatives in rats, dogs, and monkeys has provided insights into the metabolic behavior and potential therapeutic applications of morpholine analogs, with specific studies highlighting improvements in oral bioavailability through structural modifications (R. Stearns et al., 2002).

Mécanisme D'action

Propriétés

IUPAC Name |

(E)-N-(2-morpholin-4-ylpyridin-3-yl)-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c21-24(22,14-8-15-5-2-1-3-6-15)19-16-7-4-9-18-17(16)20-10-12-23-13-11-20/h1-9,14,19H,10-13H2/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQRUEMNLHQCJL-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)NS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=CC=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(morpholin-4-yl)pyridin-3-yl]-2-phenylethene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2894859.png)

![2-Butyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894860.png)

![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2894863.png)

![3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2894868.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B2894869.png)

![Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B2894873.png)

![3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2894879.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2894880.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2894881.png)